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yl)acetonitrile

Cat. No.: B1300353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-methylimidazole-2-acetonitrile is a substituted imidazole derivative of interest in medicinal

chemistry and drug development due to its structural motifs, which are present in numerous

biologically active compounds. This technical guide provides a summary of its known

physicochemical properties, based primarily on computational data, and outlines a general

synthetic approach. Due to the limited availability of experimental data for this specific isomer,

this document serves as a foundational resource to guide further research and experimental

design.

Core Physicochemical Properties
Quantitative data for 1-methylimidazole-2-acetonitrile is sparse in publicly available literature.

The following tables summarize computed physicochemical properties, which can serve as

estimations for experimental planning.

Table 1: Computed Molecular and Physical Properties
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Property Value Source

Molecular Formula C₆H₇N₃ -

Molecular Weight 121.14 g/mol [1]

Exact Mass 121.063997 g/mol [1]

Topological Polar Surface Area 41.6 Å² [1]

LogP (Octanol-Water Partition

Coefficient)
0.1 [1]

Hydrogen Bond Donors 0 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bond Count 1 [1]

Note: The data in this table is computationally derived and has not been experimentally

verified.

Spectroscopic Data (Predicted)
While experimental spectra are not readily available, predicted spectroscopic data can aid in

the identification and characterization of 1-methylimidazole-2-acetonitrile.

Predicted ¹H NMR Spectrum
A predicted ¹H NMR spectrum would likely show distinct signals for the methyl protons, the

methylene protons of the acetonitrile group, and the two protons on the imidazole ring. The

chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and

the aromaticity of the imidazole ring.

Predicted IR Spectrum
The infrared (IR) spectrum is expected to show characteristic absorption bands for the following

functional groups:

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
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C-H stretch (aromatic): Bands above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

C=N and C=C stretches (imidazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrum
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion

peak (M⁺) at m/z 121. Common fragmentation patterns for related imidazole compounds

suggest potential losses of HCN, CH₃, and the acetonitrile side chain.

Experimental Protocols: A Generalized Synthetic
Approach
A specific, detailed experimental protocol for the synthesis of 1-methylimidazole-2-acetonitrile is

not well-documented in the literature. However, a plausible synthetic route can be extrapolated

from general methods for the synthesis of 2-substituted 1-methylimidazoles. A common

strategy involves the N-methylation of a pre-functionalized imidazole or the introduction of the

acetonitrile group onto a pre-existing 1-methylimidazole scaffold.

One potential pathway could involve the direct cyanation of a suitable precursor, such as 2-

(chloromethyl)-1-methylimidazole.

Illustrative Experimental Workflow
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Generalized Synthesis of 1-methylimidazole-2-acetonitrile

Step 1: Preparation of 2-(Chloromethyl)-1-methylimidazole

Step 2: Cyanation

Step 3: Purification

1-Methyl-2-(hydroxymethyl)imidazole

Thionyl Chloride (SOCl₂) or similar chlorinating agent

Reaction

2-(Chloromethyl)-1-methylimidazole

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

Nucleophilic Substitution

1-methylimidazole-2-acetonitrile

Column Chromatography / Recrystallization

Pure 1-methylimidazole-2-acetonitrile

Click to download full resolution via product page

Caption: A potential two-step synthesis of 1-methylimidazole-2-acetonitrile.
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Signaling Pathways and Biological Activity
Currently, there is no available information in the public domain detailing specific signaling

pathways or established biological activities for 1-methylimidazole-2-acetonitrile. Research into

the biological effects of this compound would be a novel area of investigation. Given the

prevalence of the imidazole core in pharmacologically active molecules, it could be

hypothesized to interact with various biological targets, but this remains to be experimentally

determined.

Conclusion
1-methylimidazole-2-acetonitrile is a compound for which there is a notable lack of

experimentally-derived physicochemical data. The computational data presented in this guide

offers a starting point for researchers. The generalized synthetic pathway provides a logical

framework for its preparation. Further experimental work is necessary to validate the predicted

properties and to explore the potential biological activities of this molecule, which could be of

significant interest to the drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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